molecular formula C8H10FNO B581951 4-Fluoro-3-methoxybenzylamine CAS No. 508177-67-1

4-Fluoro-3-methoxybenzylamine

Cat. No.: B581951
CAS No.: 508177-67-1
M. Wt: 155.172
InChI Key: CBODMDXBVNUXJY-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxybenzylamine is an organic compound with the molecular formula C8H10FNO. It is a white crystalline solid that is immiscible with water. This compound is widely used in organic synthesis and serves as a building block for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-3-methoxybenzylamine involves the fluorination of 4-methoxybenzylamine. This can be achieved through a reaction with a fluorinating agent such as Selectfluor under controlled conditions . Another method involves the reaction of 3-fluorobenzoic acid with 4-methoxybenzylamine in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxybenzylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluoro-3-methoxybenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methoxybenzylamine involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a methoxy group on the benzylamine structure. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, making it valuable for specialized applications .

Biological Activity

4-Fluoro-3-methoxybenzylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the para position and a methoxy group at the meta position of the benzylamine structure. This specific arrangement influences its biological activity and interaction with various receptors.

Property Details
Molecular Formula C9H10FNO2
Molecular Weight 185.18 g/mol
Melting Point 219-224 °C
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom may enhance binding affinity due to its electronegative nature, while the methoxy group can influence lipophilicity and solubility, thereby affecting pharmacokinetics.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial properties. A study indicated that it has significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to established antibiotics like vancomycin .

Anti-Cancer Activity

The compound has also been investigated for its anti-cancer potential. A structure-activity relationship (SAR) study revealed that analogs of this compound demonstrated growth inhibition in various cancer cell lines, with some exhibiting IC50 values below 4 µM, indicating potent cytotoxic effects .

Neuropathic Pain Management

In preclinical studies, this compound was evaluated for its anti-allodynic effects in neuropathic pain models. The results suggested that it could modulate pain pathways, providing a potential therapeutic avenue for chronic pain management .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • In a comparative study, this compound was tested against MRSA strains, showing promising results with MIC values indicating effective inhibition of bacterial growth .
  • Cancer Cell Line Testing :
    • A comprehensive evaluation against the NCI-60 cancer cell line panel displayed mean growth inhibition rates exceeding 50% for several derivatives of this compound, highlighting its potential as an anti-cancer agent .
  • Mechanistic Insights :
    • The compound's interaction with matrix metalloproteinases (MMPs) was explored, revealing that modifications to the benzylamine structure could significantly alter enzymatic inhibition profiles, which is crucial for developing targeted therapies for cancer .

Properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBODMDXBVNUXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657874
Record name 1-(4-Fluoro-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508177-67-1
Record name 1-(4-Fluoro-3-methoxyphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flame dried 50 mL round bottom flask was charged with lithium aluminum hydride (0.63 g, 16.6 mmol) and to this was added tetrahydrofuran (25 mL). The solution was cooled to 0° C. and 3-methoxy-4-fluorobenzonitrile (1.0 g, 6.62 mmol) was added in one portion. The ice bath was removed after an hour and the resulting mixture was stirred for 16 h after which it was cooled to 0° C. and quenched by adding 0.63 mL water, 0.63 mL 15% NaOH and 1.89 mL water drop-wise and in succession. The mixture was stirred for 20 min and filtered. The filtrate was concentrated in vacuo to obtain 890 mg (86%) of the title compound as an oil. NMR indicated no further purification was required. NMR (300 MHz, DMSO-d6): δ 7.1 (m, 2H), 6.85 (m, 1H), 3.84 (s, 3H), 3.7 (s, 2H). 13C NMR (75 MHz, DMSO-d6): δ 150.0 (d, J=240 Hz), 146.6 (d, J=10.5 Hz), 141.1 (d, J=3.75 Hz), 118.75 (d, J=6.75 Hz), 115.1 (d, J=18 Hz), 112.5, 55.75, 45.2. HRMS: Calc'd for C8H10FNO (M+H): 156.0819; Found: 156.0818.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

Add 4-fluoro-3-methoxy-benzonitrile (2 g, 0.01 mol), 10% palladium on carbon (0.400 g) and glacial acetic acid (120 ml) to a pressure vessel. Purge the reaction vessel with nitrogen, purge the reaction vessel with hydrogen, pressurize the reaction mixture with hydrogen (415 Kpa), seal the vessel, and agitate the reaction. After 8 hours stop the agitation, vent the excess hydrogen from the vessel and purge the vessel with nitrogen. Filter the reaction mixture to remove the 5% palladium on carbon and return the filtrate for product isolation. Concentrate the crude solution, re-dissolve in CH2Cl2 (80 mL) and washe with 5N NaOH (35 mL). Separate the organic and aqueous phases and extract the aqueous with additional CH2Cl2 (20 mL). Combine the organic solutions, dry, filter and concentrate to give the crude material 2.08 g (100%). The title compound as the major product (Rf=0.12, 10% MeOH/CH2Cl2) is used without further purification. MS (ES+) 156.1 (M+1)+. 1H NMR (400 MHz, CDCl3): δ 7.01 (dd, 1H, J=8.2, 11.4), 6.95 (dd, 1H, J=2.1, 8.4), 6.80 (m, 1H), 3.89 (s, 3H), 3.82 (s, 2H), 1.54 (br s, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

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